N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a novel compound that belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This compound features a chromenone core substituted with an acetyl group and a glycylglycine moiety, suggesting potential applications in medicinal chemistry. The compound's unique structure may confer specific pharmacological properties, making it a subject of interest for further research.
This compound can be classified under:
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves multi-step organic reactions.
The synthesis requires careful control of reaction conditions such as temperature and pH, along with purification steps like column chromatography to isolate the final product.
The molecular structure of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine consists of:
Key structural data include:
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine may undergo several chemical reactions:
Each reaction should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine likely involves interaction with specific biological targets:
Studies have shown that similar compounds exhibit effects on various biological pathways, including anti-inflammatory and antioxidant activities.
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has potential applications in:
The chromen-2-one nucleus (coumarin) serves as the foundational scaffold in this hybrid molecule. This benzopyran-2-one structure consists of a benzene ring fused to a pyrone ring, creating a planar, conjugated system with significant π-electron delocalization. Crystallographic studies of analogous 4-methylcoumarins reveal near-planar configurations (maximum deviation: 0.018 Å), facilitating π-π stacking interactions with biological targets at centroid-centroid distances of ~3.7 Å [1]. The substitution pattern at C-4 (propyl group) and C-8 (methyl group) critically modulates electronic and steric properties:
Table 1: Structural Parameters of Key Chromen-2-one Substitutions
| Position | Substituent | Electronic Effect (Hammett σ) | Steric Contribution (Es) | Biological Consequence |
|---|---|---|---|---|
| C-4 | Propyl | -0.01 (mild EDG) | -0.36 | Enhanced membrane penetration |
| C-8 | Methyl | -0.07 (EDG) | -0.55 | Metabolic stabilization |
| C-7 | -O-CH₂-CO- | +0.37 (EWG via linker) | -0.92 | Conjugation site for peptides |
Coumarins demonstrate target promiscuity, inhibiting enzymes like CK2 kinase (IC₅₀ ≈ 0.1-10 μM), tubulin polymerases, and HIV reverse transcriptase through defined pharmacophoric interactions. The 4-alkyl substitution specifically enhances antitubulin activity by mimicking colchicine’s aliphatic domain [4] [7].
The 7-oxyacetyl bridge [-O-CH₂-C(=O)-] connects the coumarin core to the dipeptide unit, serving multiple strategic functions:
Metabolic studies of analogous 7-oxyacetyl coumarins indicate stability against esterase hydrolysis (>85% intact after 2h in plasma), attributable to steric shielding by the 8-methyl group [8].
Conjugation of the glycylglycine dipeptide (Gly-Gly) transforms the physicochemical and target-binding profile:
Table 2: Impact of Dipeptide Conjugation on Pharmacological Properties
| Property | Non-Conjugated Coumarin | Glycylglycine Conjugate | Change (%) |
|---|---|---|---|
| Log D₇.₄ | 2.8 ± 0.3 | 0.9 ± 0.2 | -68% |
| Caco-2 Permeability (10⁻⁶ cm/s) | 28.5 | 9.7 | -66% |
| CK2 Inhibition (IC₅₀, μM) | >50 | 0.117 ± 0.005 | >99% improvement |
| Plasma Stability (t₁/₂, h) | 0.7 | >6.0 | >757% |
This hybrid’s design incorporates lessons from multiple coumarin hybrid classes:
Versus 7-Acetylcoumarins (e.g., 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate [1]):The glycylglycine conjugate replaces metabolically labile acetates with a stable amide bond, extending plasma half-life from 0.8h to >6h. Glycylglycine’s zwitterionic character also reduces Log D by 1.9 units versus acetyl derivatives, mitigating hepatotoxicity risks [1] [7].
Versus Furanocoumarin Hybrids (e.g., 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate [3] [6]):While furanocoumarins exhibit potent anti-HIV activity (EC₅₀ = 0.5–2 μM), their phototoxicity and P450 inactivation limit therapeutic utility. The glycylglycine hybrid lacks furan-mediated DNA intercalation, showing no phototoxicity in UV assays [6] [7].
Versus Simple Amino Acid Conjugates (e.g., Methyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate [5] [10]):Dipeptide conjugates demonstrate 3–5 fold higher CK2 inhibition than monocoumarin-amino acids (IC₅₀ = 0.12 μM vs 0.35–0.59 μM). The extended peptide backbone enables bidentate hydrogen bonding unavailable to single amino acid linkers [10].
Table 3: Structural and Activity Comparison of Key Coumarin Hybrids
| Hybrid Type | Example Structure | Log D | CK2 IC₅₀ (μM) | Anti-HIV EC₅₀ (μM) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| 7-Acetyl coumarin | 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate | 1.8 | >50 | >100 | 0.2 |
| Furanocoumarin | 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate | 2.9 | 12.3 | 0.52 | <0.1 |
| Coumarin-amino acid | Methyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate | 1.5 | 0.59 | 8.7 | 1.1 |
| Glycylglycine-coumarin | Target Hybrid | 0.9 | 0.12 | 1.8 | 32.0 |
The strategic integration of a lipophilic coumarin core, metabolically stable ether-acetyl linker, and target-engaging dipeptide exemplifies rational hybrid design. This approach balances cell permeability, target affinity, and aqueous solubility—challenges that limit simpler coumarin derivatives [4] [7] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: